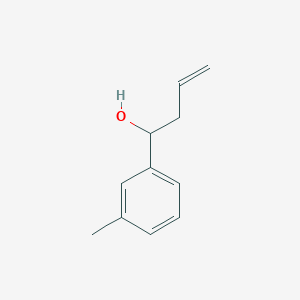1-(3-Methylphenyl)but-3-en-1-ol
CAS No.: 24165-64-8
Cat. No.: VC17741236
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24165-64-8 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 1-(3-methylphenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C11H14O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h3-4,6-8,11-12H,1,5H2,2H3 |
| Standard InChI Key | LUJZDTFPEDVIGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(CC=C)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(3-Methylphenyl)but-3-en-1-ol consists of a four-carbon butenol chain () attached to a 3-methylphenyl group. The presence of both hydroxyl and alkene functional groups enables diverse reactivity, including oxidation, dehydration, and electrophilic additions . The compound’s stereochemistry and electronic configuration influence its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), though it exhibits limited solubility in water.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 162.23 g/mol | |
| CAS Registry Number | 24165-64-8 | |
| Solubility | Soluble in organic solvents |
Synthesis Methodologies
Condensation-Esterification Routes
A patented two-step synthesis method for structurally related allylic alcohols involves the condensation of carboxylic acids, isobutene, and formaldehyde derivatives under high-pressure conditions (2–5 MPa) . While this approach is optimized for 3-methyl-3-butene-1-ol, analogous strategies could be adapted for 1-(3-Methylphenyl)but-3-en-1-ol by substituting formaldehyde with 3-methylbenzaldehyde. The first step generates a carboxylate ester intermediate, which undergoes alkaline hydrolysis to yield the target alcohol . This method claims high yields (>80%) and reduced energy consumption due to catalyst-free conditions .
Tin-Mediated Allylation Reactions
Supplementary data from the Royal Society of Chemistry highlights the use of active tin reagents for allylation of carbonyl compounds . For example, 1-(3-Methoxyphenyl)-3-buten-1-ol is synthesized via tin-mediated allylation of 3-methoxybenzaldehyde, followed by reduction . Applying this methodology to 3-methylacetophenone could yield 1-(3-Methylphenyl)but-3-en-1-ol, with nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy serving as critical analytical tools for structural confirmation .
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The secondary alcohol moiety in 1-(3-Methylphenyl)but-3-en-1-ol is susceptible to oxidation using agents like potassium permanganate () or chromium trioxide () under acidic conditions. Oxidation typically yields a ketone derivative, 1-(3-Methylphenyl)but-3-en-1-one, which is valuable in fragrance formulations.
Dehydration and Alkene Functionalization
Acid-catalyzed dehydration of the alcohol produces 1-(3-Methylphenyl)buta-1,3-diene, a conjugated diene with applications in polymer chemistry. Additionally, the alkene group undergoes electrophilic additions, such as hydrohalogenation, to form halogenated derivatives. For instance, reaction with hydrogen bromide () yields 1-(3-Methylphenyl)-3-bromobut-1-en-1-ol, a potential intermediate in agrochemical synthesis .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s aromatic profile, characterized by woody and floral notes, makes it a candidate for use in perfumes and food flavorings. Its stability under neutral pH conditions and low volatility enhance its suitability for long-lasting scent formulations.
Pharmaceutical Intermediates
Research into 1-(3-Methylphenyl)but-3-en-1-ol explores its utility as a chiral building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The phenyl group facilitates π-π interactions with biological targets, while the hydroxyl group enables hydrogen bonding.
Agrochemical Development
Derivatives of this compound exhibit herbicidal and fungicidal activity in preliminary studies. For example, esterification with chlorinated acetic acids produces analogs with enhanced lipid solubility, improving penetration through plant cell membranes.
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume